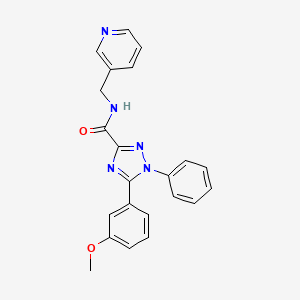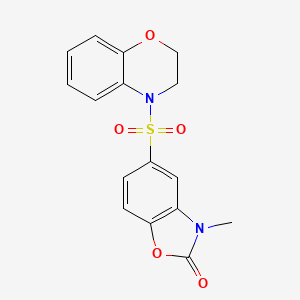![molecular formula C18H24N4O3 B4441689 5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B4441689.png)
5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
Übersicht
Beschreibung
5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as PMSF, which stands for phenylmethylsulfonyl fluoride. PMSF is a serine protease inhibitor that is widely used in biochemical and molecular biology experiments to prevent the degradation of proteins by proteases.
Wirkmechanismus
PMSF acts as a serine protease inhibitor by irreversibly binding to the active site of serine proteases. This binding prevents the protease from cleaving peptide bonds in proteins, thus preserving the integrity of the protein sample.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of inflammatory cytokines, and increase the activity of certain enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMSF in lab experiments is its ability to irreversibly inhibit serine proteases, making it an effective tool for preserving protein samples. However, PMSF has some limitations, including its potential to react with other proteins and its relatively short half-life in solution.
Zukünftige Richtungen
There are several potential future directions for research involving PMSF. One area of interest is the development of more potent and selective serine protease inhibitors for use in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of PMSF and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PMSF has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a protease inhibitor to prevent the degradation of proteins during protein purification and analysis. PMSF is also used to inhibit serine proteases in cell culture and tissue homogenates.
Eigenschaften
IUPAC Name |
2-methyl-5-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12(2)16-10-15(13(3)25-16)18(24)22-7-5-21(6-8-22)14-9-17(23)20(4)19-11-14/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPNOLZKYVQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4441635.png)
![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N-cyclopropyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441648.png)
![N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)

![isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B4441661.png)
![N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441666.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4441674.png)
![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)

![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4441687.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4441690.png)
![3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B4441698.png)
